molecular formula C16H17ClO3 B12093831 2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione

2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B12093831
M. Wt: 292.75 g/mol
InChI Key: NTCRTCXBXPPSIS-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione is an organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a cyclohexane ring, and a diketone functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 4-chlorophenylacetic acid with 5,5-dimethylcyclohexane-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone functionality to alcohols or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals or as a precursor in various industrial processes.

Mechanism of Action

The mechanism by which 2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane
  • 2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific structural features, such as the combination of a chlorophenyl group and a diketone functionality within a cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C16H17ClO3

Molecular Weight

292.75 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C16H17ClO3/c1-16(2)8-14(19)12(15(20)9-16)7-13(18)10-3-5-11(17)6-4-10/h3-6,12H,7-9H2,1-2H3

InChI Key

NTCRTCXBXPPSIS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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